1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile
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Overview
Description
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile is a synthetic organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, which is attached to an imidazole ring with two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzyl chloride and imidazole-4,5-dicarbonitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
Procedure: The 4-bromo-2-chlorobenzyl chloride is added to a solution of imidazole-4,5-dicarbonitrile and potassium carbonate in DMF. The mixture is stirred and heated to the desired temperature for several hours until the reaction is complete.
Purification: The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using column chromatography.
Industrial Production Methods: For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Automated Systems: Employing automated synthesis systems to control reaction parameters precisely.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the bromo or chloro groups.
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Amines derived from the reduction of nitrile groups.
Scientific Research Applications
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool compound in studying biological pathways and mechanisms due to its structural features.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and chloro substituents can enhance binding affinity and specificity.
Biological Pathways: The compound can influence biological pathways by acting as an inhibitor or activator of key proteins involved in cellular processes.
Comparison with Similar Compounds
- 1-[(4-Bromo-2-fluorophenyl)methyl]imidazole-4,5-dicarbonitrile
- 1-[(4-Chloro-2-methylphenyl)methyl]imidazole-4,5-dicarbonitrile
- 1-[(4-Bromo-2-methylphenyl)methyl]imidazole-4,5-dicarbonitrile
Comparison:
- Structural Differences: The presence of different halogen or alkyl substituents on the phenyl ring can significantly alter the compound’s chemical and physical properties.
- Reactivity: Substituents like fluorine or methyl groups can influence the reactivity and stability of the compound in various chemical reactions.
- Applications: Each compound may have unique applications based on its specific structural features, affecting its suitability for different research or industrial purposes.
1-[(4-Bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile stands out due to its specific combination of bromo and chloro substituents, which can enhance its reactivity and binding properties in various applications.
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]imidazole-4,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN4/c13-9-2-1-8(10(14)3-9)6-18-7-17-11(4-15)12(18)5-16/h1-3,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEJVPDTEHYVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN2C=NC(=C2C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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